

High-Resolution Mass Spectrometry for the Quantitative Analysis of C15-Ceramide

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Compound of Interest

Compound Name: C15-Ceramide

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of **C15-Ceramide** in biological samples using high-resolution mass spectrometry (HRMS). The protocols outlined below cover sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and data processing.

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including differentiation, proliferation, and apoptosis.^[1] They consist of a sphingosine backbone linked to a fatty acid via an amide bond.^[1] The specific fatty acid chain length can vary, giving rise to a diverse range of ceramide species with distinct biological functions. **C15-Ceramide**, an odd-chain ceramide, is of increasing interest in research due to its potential roles in cellular signaling and as a biomarker for certain diseases.

High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) has become the gold standard for the sensitive and specific quantification of individual ceramide species.^[2] This technique offers the necessary selectivity to differentiate between structurally

similar ceramides and the sensitivity to detect low-abundance species in complex biological matrices.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

The following protocol is a modified Bligh and Dyer method, a common procedure for extracting lipids from various biological samples such as plasma, tissues, and cultured cells.[\[3\]](#)

Materials:

- Biological sample (e.g., 50 μ L plasma, 10-20 mg tissue, or 1×10^6 cells)
- Ice-cold phosphate-buffered saline (PBS)
- Chloroform
- Methanol
- Deionized water
- Internal Standard (IS): C17-Ceramide or another non-endogenous odd-chain ceramide.

Procedure:

- For plasma/serum: Thaw the sample on ice.[\[3\]](#)
- For tissue samples: Homogenize the tissue in ice-cold PBS.
- For cultured cells: Wash cells with ice-cold PBS, scrape, and pellet by centrifugation.
- To the prepared sample, add the internal standard (e.g., 50 pmol of C17-Ceramide).
- Add 3 volumes of a chloroform:methanol (1:2, v/v) mixture to the sample.[\[3\]](#)
- Vortex vigorously for 1 minute to ensure thorough mixing.

- Add 1 volume of chloroform and vortex again for 1 minute.
- Add 1 volume of deionized water to induce phase separation and vortex for 1 minute.[3]
- Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
- Carefully collect the lower organic phase, which contains the lipids, into a new tube.
- Dry the lipid extract under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 μ L) for LC-MS/MS analysis.[3]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase chromatography is commonly employed for the separation of ceramide species.[3]

Instrumentation and Columns:

- HPLC System: An Agilent 1290 Infinity II LC System or equivalent.[4]
- Column: A C8 or C18 reversed-phase column (e.g., ZORBAX Eclipse XDB-C8, 150.0 mm \times 2.1 mm, 3.5 μ m).[5]

Mobile Phases:

- Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.[6]
- Mobile Phase B: Methanol/Isopropanol (50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate.

Gradient Elution:

- Flow Rate: 0.3 mL/min.[5]
- Injection Volume: 5 μ L.[7]
- Gradient Program:

- 0-2 min: 60% B
- 2-12 min: Linear gradient to 100% B
- 12-17 min: Hold at 100% B
- 17.1-20 min: Return to 60% B and equilibrate.

High-Resolution Mass Spectrometry

Analysis is typically performed using a triple quadrupole or a high-resolution mass spectrometer capable of MS/MS.[\[2\]](#)

Instrumentation:

- Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or a high-resolution instrument like a Q-Exactive or Triple-TOF.[\[4\]](#)

Ionization and Detection:

- Ionization Mode: Positive Electrospray Ionization (ESI+).[\[3\]](#)
- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with parallel reaction monitoring (PRM) on a high-resolution instrument.
- Key MRM transitions for **C15-Ceramide** and a common internal standard are provided in the table below. The precursor ion is the protonated molecule $[M+H]^+$, and the characteristic product ion for ceramides results from the neutral loss of the fatty acyl chain and a water molecule, yielding a fragment with m/z 264.4.[\[3\]](#)

Data Presentation

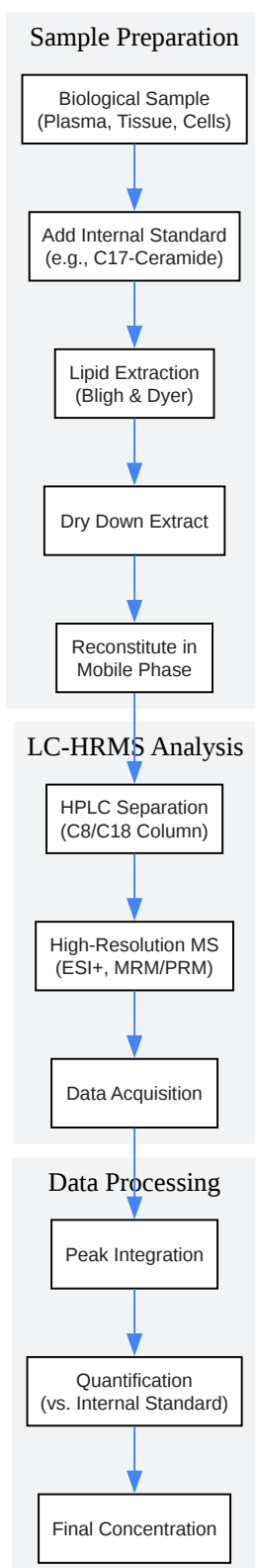
Table 1: MRM Transitions for **C15-Ceramide** and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
C15-Ceramide	510.5	264.4	25-35
C17-Ceramide (IS)	538.5	264.4	25-35

Table 2: Typical Quantitative Performance Data for Ceramide Analysis by LC-HRMS

Parameter	Typical Value	Reference
Linearity (R ²)	≥0.99	[5] [8]
Limit of Detection (LOD)	5-50 pg/mL	[3]
Limit of Quantification (LOQ)	0.02 µg/mL	[9]
Intra-day Precision (%RSD)	< 15%	[1]
Inter-day Precision (%RSD)	< 20%	[1]
Recovery	70-99%	[3]

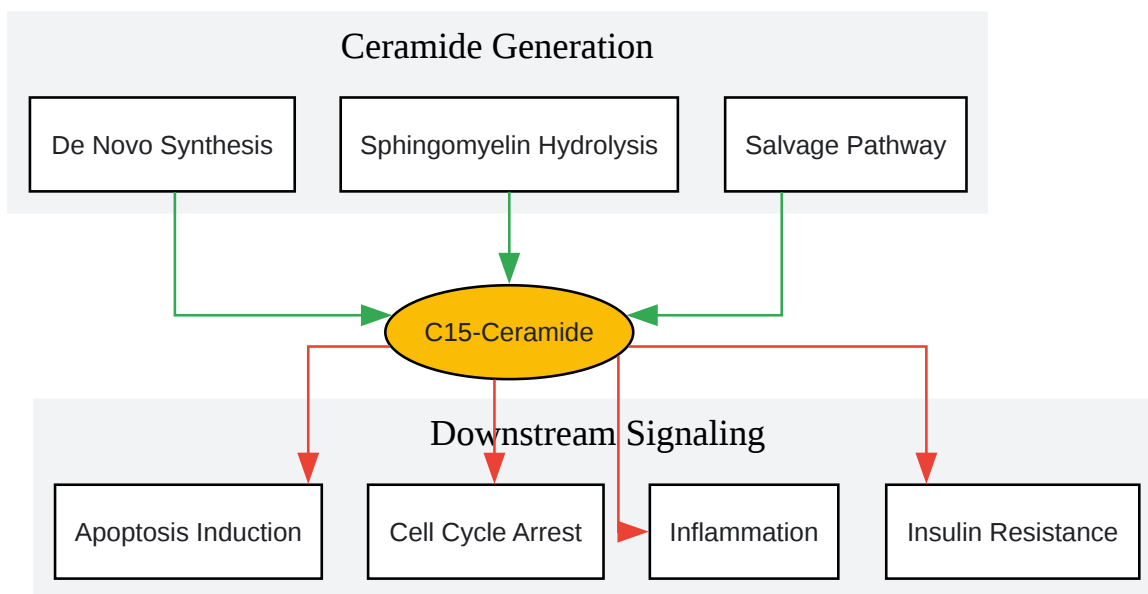
Visualization of Workflows and Pathways



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Caption: Experimental workflow for **C15-Ceramide** analysis.

Ceramides are central signaling molecules involved in a multitude of cellular pathways, primarily those related to cell fate decisions.[10][11] **C15-Ceramide**, like other ceramides, is expected to participate in these fundamental processes.



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Caption: Key signaling pathways involving ceramide.

The generation of ceramide can occur through three main pathways: de novo synthesis, the hydrolysis of sphingomyelin by sphingomyelinases, and the salvage pathway which recycles complex sphingolipids.[11][12] Once produced, ceramide acts as a second messenger, influencing downstream signaling cascades that regulate critical cellular functions. For instance, an accumulation of ceramide is often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest.[10] It also plays a role in inflammatory responses and has been implicated in the development of insulin resistance.[11]

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